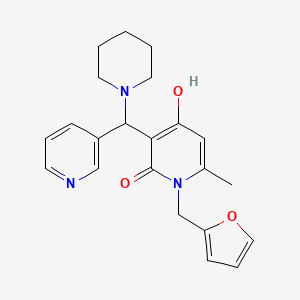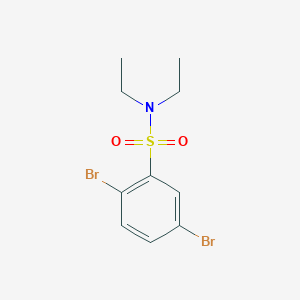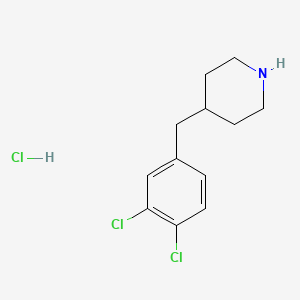![molecular formula C25H26ClN3O4 B2495102 3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide CAS No. 921794-97-0](/img/structure/B2495102.png)
3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on compounds with intricate molecular structures, such as the one specified, often explores their potential in pharmacology, materials science, or as chemical intermediates. The studies available focus on various aspects of similar compounds, indicating a broad interest in their chemical behavior and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including functional group transformations and ring-closure reactions. For example, Stevens et al. (1984) discuss the synthesis of antitumor agents involving imidazotetrazines, indicating methodologies that might be applicable to synthesizing related compounds (Stevens et al., 1984).
Molecular Structure Analysis
Structural determination is crucial for understanding the properties of chemical compounds. Kumarasinghe et al. (2009) utilized single-crystal X-ray analysis to unambiguously determine the structure of related compounds, highlighting the importance of accurate structural characterization (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The reactivity of a compound can be inferred from its functional groups and overall structure. Wazzan et al. (2016) provided a detailed analysis of the spectroscopic characterization and chemical reactivity of compounds with similar structural motifs, offering insights into potential chemical behaviors (Wazzan et al., 2016).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity are often determined experimentally. The synthesis and characterization processes provide essential data for understanding these aspects, as seen in the work by Chen et al. (2012), who detailed the synthesis and crystalline structure of related compounds (Chen et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are crucial for the application of chemical compounds. Harada et al. (1995) explored structure-activity relationships of compounds acting as serotonin-3 receptor antagonists, indicating the importance of chemical properties in drug design (Harada et al., 1995).
Applications De Recherche Scientifique
Antitumor Activity
Research has explored the antitumor potential of compounds with complex structures similar to the specified chemical. For instance, a study on imidazotetrazines, which share structural features with the compound , highlighted their synthesis and potential as broad-spectrum antitumor agents. These compounds have shown curative activity against leukemia in preclinical models, suggesting a potential for development into therapeutic agents against cancer (Stevens et al., 1984).
Agricultural Applications
Compounds similar in structure have been investigated for their utility in agriculture, particularly as carriers for fungicides. For example, research on carbendazim and tebuconazole encapsulated in solid lipid nanoparticles and polymeric nanocapsules has demonstrated improved release profiles and reduced environmental toxicity. These findings open the door for the application of complex carboxamides in delivering agricultural chemicals in a more controlled and sustainable manner (Campos et al., 2015).
Antibacterial Agents
The development of novel antibacterial agents is another area of interest. Studies on compounds with similar structural motifs have identified several promising candidates with significant activity against common bacterial pathogens such as Staphylococcus aureus and Bacillus subtilis. These findings indicate the potential of such complex carboxamides to serve as templates for the development of new antibacterial drugs (Palkar et al., 2017).
Photophysical Properties
Research into the photophysical properties of carboxamide derivatives, including their absorption and fluorescence spectra, has significant implications for their use in materials science, particularly in the development of novel fluorescent markers and sensors. Studies have estimated the ground and excited state dipole moments of such molecules, providing insights into their electronic structures and behaviors (Patil et al., 2011).
Serotonin Receptor Antagonists
The exploration of serotonin-3 (5-HT3) receptor antagonists for therapeutic purposes has also involved compounds with complex carboxamide structures. These studies have identified potent inhibitors of the 5-HT3 receptor, which could be developed into drugs for treating conditions such as nausea and vomiting associated with chemotherapy, further highlighting the diverse biomedical applications of these compounds (Harada et al., 1995).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O4/c1-5-12-29-19-11-10-16(13-20(19)32-14-25(3,4)24(29)31)27-23(30)21-15(2)33-28-22(21)17-8-6-7-9-18(17)26/h6-11,13H,5,12,14H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBMHVFVGSHHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

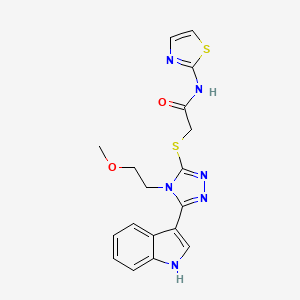
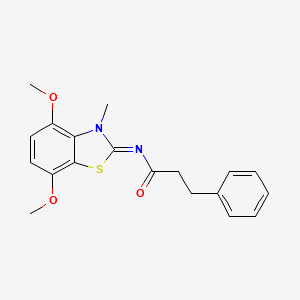
![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)
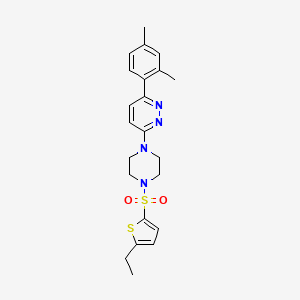

![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)
![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)
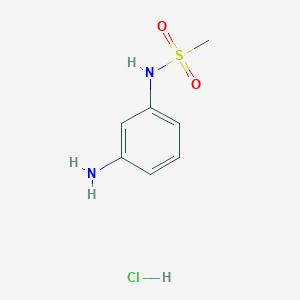
![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)
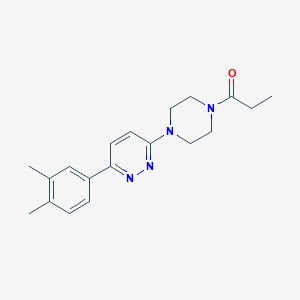
![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)
